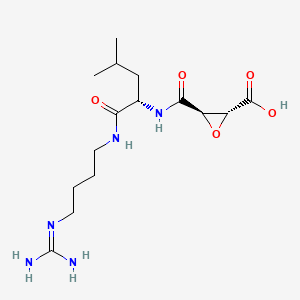

e-64

Description

The exact mass of the compound trans-Epoxysuccinyl-L-leucylamido(4-guanidino)butane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality e-64 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about e-64 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H27N5O5 |

|---|---|

Molecular Weight |

357.41 g/mol |

IUPAC Name |

(2R,3R)-3-[[(2S)-1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid |

InChI |

InChI=1S/C15H27N5O5/c1-8(2)7-9(20-13(22)10-11(25-10)14(23)24)12(21)18-5-3-4-6-19-15(16)17/h8-11H,3-7H2,1-2H3,(H,18,21)(H,20,22)(H,23,24)(H4,16,17,19)/t9-,10+,11+/m0/s1 |

InChI Key |

LTLYEAJONXGNFG-HBNTYKKESA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCCCN=C(N)N)NC(=O)[C@H]1[C@@H](O1)C(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)C1C(O1)C(=O)O |

Pictograms |

Health Hazard |

Synonyms |

E 64 E-64 L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane N-(N-(L-3-trans-carboxyoxirane-2-carbonyl)-L-leucyl)agmatine |

Origin of Product |

United States |

Foundational & Exploratory

E-64 Inhibitor: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-64, or L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane, is a potent and well-characterized irreversible inhibitor of a specific class of proteases known as cysteine proteases. First isolated from the fungus Aspergillus japonicus in 1978, E-64 has become an invaluable tool in biochemistry and cell biology for studying the physiological and pathological roles of these enzymes.[1] Its high selectivity and low toxicity have also made it a lead compound in the development of therapeutic agents for diseases where cysteine protease activity is dysregulated, such as cancer, neurodegenerative disorders, and parasitic infections. This technical guide provides an in-depth exploration of the core mechanism of action of E-64, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways.

Core Mechanism of Action: Irreversible Covalent Modification

E-64's inhibitory activity stems from its ability to form a stable, irreversible covalent bond with the active site cysteine residue of its target proteases.[1][2] This mechanism effectively and permanently inactivates the enzyme.

The key functional group in E-64 responsible for this irreversible inhibition is the epoxide ring . The inhibition process can be described in two steps:

-

Initial Reversible Binding: E-64 first binds to the active site of the cysteine protease in a reversible manner. This initial interaction is guided by the peptidyl portion of the E-64 molecule, which mimics the natural substrate of the enzyme and positions the epoxide ring in close proximity to the catalytic cysteine residue.[1]

-

Irreversible Covalent Bond Formation: The highly reactive epoxide ring then undergoes nucleophilic attack by the thiol group (-SH) of the active site cysteine. This results in the opening of the epoxide ring and the formation of a stable thioether bond between the inhibitor and the enzyme.[1][2] This covalent modification permanently blocks the active site, rendering the enzyme catalytically inactive.

The specificity of E-64 for cysteine proteases, particularly those of the papain family (Clan CA, Family C1), is attributed to the structural arrangement of its peptide-like backbone which fits snugly into the substrate-binding cleft of these enzymes.[3] E-64 shows little to no activity against other classes of proteases, such as serine proteases (with the notable exception of reversible inhibition of trypsin) and metalloproteinases.[3][4]

dot graph "Mechanism_of_Action" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

E64 [label="E-64\n(Inhibitor)", fillcolor="#FBBC05"]; Protease [label="Active Cysteine\nProtease", fillcolor="#4285F4"]; ReversibleComplex [label="E-64-Protease\nReversible Complex", fillcolor="#F1F3F4"]; IrreversibleComplex [label="Inactive Covalently-Bound\nE-64-Protease Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"];

E64 -> ReversibleComplex [label=" Reversible\nBinding "]; Protease -> ReversibleComplex; ReversibleComplex -> IrreversibleComplex [label=" Irreversible\nCovalent Bonding "]; } dot Figure 1: General mechanism of irreversible inhibition of cysteine proteases by E-64.

Quantitative Analysis of E-64 Inhibition

The potency of an irreversible inhibitor like E-64 is best described by the second-order rate constant, kinact/KI , which reflects both the initial binding affinity (KI) and the rate of covalent bond formation (kinact). However, IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are also commonly reported.

| Target Protease | Organism/Source | IC50 (nM) | Half-time for Inhibition (s) at 10 µM E-64 | kinact/KI (M-1s-1) |

| Papain | Carica papaya | 9[4] | 0.1[3] | - |

| Cathepsin B | Human | - | 0.8[3] | - |

| Cathepsin H | Human | - | 17[3] | - |

| Cathepsin L | Human | - | 0.7[3] | - |

| Calpain | - | - | 9.2[3] | - |

Note: A comprehensive table with kinact and KI values is challenging to compile from publicly available literature as these are not always determined or reported. The half-time for inhibition provides a relative measure of the inactivation rate at a fixed inhibitor concentration.

Experimental Protocols

Determination of Kinetic Constants (kinact and KI) for Irreversible Inhibitors

The following protocol outlines a general method for determining the kinetic parameters of an irreversible inhibitor like E-64 using a continuous enzyme activity assay.

Materials:

-

Purified target cysteine protease

-

E-64 inhibitor stock solution (in an appropriate solvent, e.g., DMSO or water)

-

Fluorogenic or chromogenic substrate for the target protease

-

Assay buffer (e.g., sodium acetate or phosphate buffer at optimal pH for the enzyme, containing a reducing agent like DTT to maintain the active site cysteine in its reduced state)

-

Microplate reader capable of kinetic measurements

Procedure:

-

Enzyme and Substrate Optimization: Determine the optimal concentrations of the enzyme and substrate to be used in the assay. The substrate concentration should ideally be at or below the Km value to ensure sensitivity to inhibition.

-

Assay Setup:

-

Prepare a series of dilutions of the E-64 inhibitor in the assay buffer.

-

In a 96-well microplate, add the assay buffer, substrate, and varying concentrations of E-64 to the wells.

-

Initiate the reaction by adding the enzyme to each well.

-

-

Kinetic Measurement: Immediately begin monitoring the change in fluorescence or absorbance over time using the microplate reader. Collect data at regular intervals for a sufficient duration to observe the progress of the inhibition.

-

Data Analysis:

-

For each inhibitor concentration, plot the product formation over time. The resulting curves will show a decrease in the reaction rate as the enzyme is progressively inactivated.

-

Fit the progress curves to a single exponential decay equation to determine the observed rate of inactivation (kobs) for each inhibitor concentration. The equation is: P = (vi/kobs)(1 - e-kobs*t) , where P is the product concentration, vi is the initial velocity, and t is time.

-

Plot the calculated kobs values against the corresponding inhibitor concentrations.

-

Fit the resulting data to the following equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I]) , where [I] is the inhibitor concentration.[5][6][7]

-

dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];

subgraph "cluster_prep" { label="Preparation"; bgcolor="#F1F3F4"; A [label="Prepare Enzyme and\nSubstrate Solutions"]; B [label="Prepare Serial Dilutions\nof E-64"]; }

subgraph "cluster_assay" { label="Assay"; bgcolor="#F1F3F4"; C [label="Mix Buffer, Substrate,\nand E-64 in Microplate"]; D [label="Initiate Reaction with\nEnzyme Addition"]; E [label="Monitor Reaction Kinetics\n(Fluorescence/Absorbance)"]; }

subgraph "cluster_analysis" { label="Data Analysis"; bgcolor="#F1F3F4"; F [label="Plot Progress Curves\n(Product vs. Time)"]; G [label="Calculate k_obs for each\n[E-64]"]; H [label="Plot k_obs vs. [E-64]"]; I [label="Determine k_inact and K_I"]; }

A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } dot Figure 2: Experimental workflow for determining kinetic constants of E-64.

Impact of E-64 on Cellular Signaling Pathways

Cysteine proteases, particularly cathepsins and calpains, are integral players in a multitude of cellular processes. By inhibiting these enzymes, E-64 can significantly impact various signaling pathways.

Apoptosis

Cathepsins, when released from the lysosome into the cytosol, can initiate the mitochondrial apoptosis pathway. For instance, Cathepsin B can cleave the pro-apoptotic protein Bid to its truncated form, tBid. tBid then translocates to the mitochondria, inducing the release of cytochrome c and initiating the caspase cascade, ultimately leading to programmed cell death. E-64, by inhibiting Cathepsin B, can block this pathway and prevent apoptosis.

dot digraph "Apoptosis_Pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Lysosome [label="Lysosomal\nRupture", fillcolor="#F1F3F4"]; CathepsinB [label="Cathepsin B", fillcolor="#4285F4"]; E64 [label="E-64", shape=ellipse, fillcolor="#FBBC05"]; Bid [label="Bid", fillcolor="#34A853", fontcolor="#FFFFFF"]; tBid [label="tBid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", fillcolor="#F1F3F4"]; CytochromeC [label="Cytochrome c\nRelease", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase [label="Caspase\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Lysosome -> CathepsinB; CathepsinB -> Bid [label="Cleavage"]; E64 -> CathepsinB [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; Bid -> tBid; tBid -> Mitochondrion; Mitochondrion -> CytochromeC; CytochromeC -> Caspase; Caspase -> Apoptosis; } dot Figure 3: E-64 inhibits Cathepsin B-mediated apoptosis.

Autophagy

Autophagy is a cellular degradation process that involves the delivery of cytoplasmic components to the lysosome for breakdown. This process is crucial for cellular homeostasis. Cathepsins are essential for the degradation of autophagic cargo within the autolysosome. Inhibition of cathepsins by E-64 can lead to the accumulation of autophagosomes, indicating a blockage in the final degradation step of the autophagic pathway.

dot digraph "Autophagy_Pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Autophagosome [label="Autophagosome", fillcolor="#F1F3F4"]; Lysosome [label="Lysosome", fillcolor="#F1F3F4"]; Autolysosome [label="Autolysosome", fillcolor="#4285F4"]; Degradation [label="Degradation of\nCargo", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cathepsins [label="Cathepsins", fillcolor="#4285F4"]; E64 [label="E-64", shape=ellipse, fillcolor="#FBBC05"];

Autophagosome -> Autolysosome [label="Fusion"]; Lysosome -> Autolysosome; Autolysosome -> Degradation; Cathepsins -> Degradation [label="Mediates"]; E64 -> Cathepsins [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } dot Figure 4: E-64 blocks the degradation step in autophagy.

Conclusion

E-64 is a powerful and specific tool for the study of cysteine proteases. Its mechanism of irreversible covalent inhibition is well-understood and quantifiable. By inhibiting key enzymes like cathepsins and calpains, E-64 serves as a critical modulator of fundamental cellular processes such as apoptosis and autophagy. The detailed understanding of its mechanism of action, coupled with robust experimental protocols for its characterization, solidifies the role of E-64 as an indispensable reagent in the arsenal of researchers and a promising scaffold for the development of novel therapeutics.

References

- 1. E-64 - Wikipedia [en.wikipedia.org]

- 2. agscientific.com [agscientific.com]

- 3. MEROPS - the Peptidase Database [ebi.ac.uk]

- 4. selleckchem.com [selleckchem.com]

- 5. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]

- 6. assets.criver.com [assets.criver.com]

- 7. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Application of E-64, a Cysteine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of E-64, a pivotal molecule in the study of cysteine proteases. We will delve into its discovery, mechanism of action, biosynthetic pathways, and its application in research, including detailed experimental protocols and data presented for comparative analysis.

Introduction to E-64

E-64, or L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane, is a natural product first isolated from the fungus Aspergillus japonicus in 1978.[1][2] It is a potent and specific irreversible inhibitor of a wide range of cysteine proteases.[2] Its high specificity and low toxicity have established E-64 not only as an essential research tool for elucidating the function of cysteine proteases but also as a foundational template for the development of therapeutic agents targeting diseases where these enzymes are implicated, such as cancer, arthritis, and parasitic infections.[2][3][4][5]

Table 1: Physicochemical Properties of E-64

| Property | Value |

| IUPAC Name | (2S,3S)-3-[[[(1S)-1-[[[4-[(aminoiminomethyl)amino]butyl]amino]carbonyl]-3-methylbutyl]amino]carbonyl]-oxirane-2-carboxylic acid |

| CAS Number | 66701-25-5[2][6][7] |

| Molecular Formula | C₁₅H₂₇N₅O₅[1][2][6][7] |

| Molar Mass | 357.41 g/mol [2][6][7] |

| Solubility | Readily soluble in water and DMSO[6][8] |

| Structure | Composed of L-leucine, agmatine, and L-trans-epoxysuccinic acid[1] |

Mechanism of Irreversible Inhibition

The inhibitory activity of E-64 is conferred by its trans-epoxysuccinyl group, which acts as the "warhead" for covalent modification.[3] The inhibition is a two-step process:

-

Initial Binding: E-64 binds to the active site of the cysteine protease, with its peptide-like backbone interacting with the enzyme's substrate-binding subsites (S subsites).[2][9]

-

Covalent Modification: The catalytic cysteine residue in the enzyme's active site performs a nucleophilic attack on one of the carbon atoms of the epoxide ring. This attack results in the opening of the ring and the formation of a stable thioether bond, irreversibly inactivating the enzyme.[2][8]

Caption: Mechanism of irreversible inhibition of cysteine proteases by E-64.

Target Specificity and Quantitative Data

E-64 is highly selective for cysteine proteases, showing no significant activity against serine, aspartic, or metalloproteinases.[6][10] Its potency varies among different cysteine proteases, as detailed in the table below.

Table 2: Inhibition Profile of E-64 Against Various Proteases

| Target Protease | Family | Typical Half-Time for Inhibition (seconds at 10 µM) |

| Papain | C1 | 0.1[8] |

| Cathepsin B | C1 | 0.8[8] |

| Cathepsin L | C1 | 0.7[8] |

| Cathepsin H | C1 | 17[8] |

| Calpain | C2 | 9.2[8] |

| Staphopain | C1 | Inhibited[8] |

| Trypsin | S1 | No irreversible inhibition[6][8] |

| Caspases | C14 | No irreversible inhibition[8] |

Data compiled from MEROPS database and associated publications.[8]

Biosynthesis of E-64

Recent research has uncovered a nonribosomal peptide synthetase (NRPS)-independent biosynthetic pathway for E-64, which is conserved in fungi.[3][11][12] This pathway involves a series of enzymatic steps to assemble the final molecule.

Key Biosynthetic Steps:

-

Epoxidation: The pathway begins with the epoxidation of fumaric acid to form the (2S,3S)-trans-epoxysuccinic acid warhead. This reaction is catalyzed by an Fe(II)/α-ketoglutarate-dependent oxygenase.[11][12]

-

First Condensation: An ATP-grasp enzyme then catalyzes the condensation of the epoxysuccinic acid with an L-amino acid (L-leucine in the case of E-64).[11][12]

-

Second Condensation: Finally, an amide bond synthetase (ABS) facilitates the condensation of the resulting dipeptide with an amine (agmatine for E-64) to complete the synthesis.[3][11][12]

References

- 1. academic.oup.com [academic.oup.com]

- 2. E-64 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. | BioWorld [bioworld.com]

- 5. Purification and Biochemical Characterization of Cysteine Protease from Baby Kiwi (Actinidia arguta) [openbiochemistryjournal.com]

- 6. caymanchem.com [caymanchem.com]

- 7. E-64 | 66701-25-5 | FE29621 | Biosynth [biosynth.com]

- 8. MEROPS - the Peptidase Database [ebi.ac.uk]

- 9. Structural basis of inhibition of cysteine proteases by E-64 and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

- 11. Enzymatic combinatorial synthesis of E-64 and related cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

E-64: A Technical Guide to its Structure, Function, and Application as a Cysteine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-64, N-[N-(L-3-trans-carboxyoxirane-2-carbonyl)-L-leucyl]-agmatine, is a natural product first isolated from the fungus Aspergillus japonicus.[1][2][3] It is a potent, irreversible, and highly selective inhibitor of a broad range of cysteine proteases.[1][4][5] Its specificity of action and low toxicity in cellular and in vivo models have established E-64 as an invaluable tool in chemical biology and a foundational molecule in the development of therapeutic agents targeting diseases where cysteine protease activity is dysregulated.[1][2] This technical guide provides a comprehensive overview of the structure, inhibitory mechanism, and functional implications of E-64, complete with quantitative data, detailed experimental protocols, and visualizations of its impact on cellular signaling pathways.

Structure and Chemical Properties

E-64 is an epoxide-containing peptide derivative with the following chemical properties:

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₇N₅O₅ | [3] |

| Molecular Weight | 357.41 g/mol | [2] |

| IUPAC Name | (2S,3S)-3-[[[(1S)-1-[[[4-(diaminomethylideneamino)butyl]amino]carbonyl]-3-methylbutyl]amino]carbonyl]oxirane-2-carboxylic acid | [2] |

| CAS Number | 66701-25-5 | [2] |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in water (up to 20 mg/mL with heating), DMSO, and a 1:1 mixture of ethanol and water.[1][3] |

The key structural feature of E-64 responsible for its inhibitory activity is the trans-epoxysuccinyl group.[2] This electrophilic "warhead" is appended to a dipeptide-like scaffold consisting of L-leucine and agmatine.[2]

Mechanism of Inhibition

E-64 functions as an irreversible inhibitor of cysteine proteases through a covalent modification of the active site.[4][6] The inhibitory mechanism proceeds as follows:

-

Binding: The peptide-like backbone of E-64 positions the molecule within the active site of the target cysteine protease, interacting with the substrate-binding subsites.[2]

-

Nucleophilic Attack: The catalytic cysteine residue in the enzyme's active site performs a nucleophilic attack on one of the carbon atoms of the epoxide ring of E-64.[2]

-

Covalent Adduct Formation: This attack results in the opening of the epoxide ring and the formation of a stable thioether bond between the enzyme and the inhibitor.[1] This covalent adduct permanently inactivates the enzyme.[6]

This mechanism is highly specific for cysteine proteases, as E-64 does not inhibit serine proteases (with the exception of trypsin to some extent), aspartic proteases, or metalloproteases.[3][4]

Quantitative Inhibition Data

E-64 exhibits potent inhibition against a variety of cysteine proteases. The following table summarizes key inhibitory constants (IC₅₀), which represent the concentration of inhibitor required to reduce enzyme activity by 50%.

| Target Protease | IC₅₀ (nM) | Reference(s) |

| Papain | 9 | [4][7][8] |

| Calpain 1 | 570 (0.57 µM) | [9] |

| Cathepsin B | Varies by study | [4] |

| Cathepsin H | Varies by study | [4] |

| Cathepsin K | 1.4 | [1] |

| Cathepsin L | 2.5 | [1] |

| Cathepsin S | 4.1 | [1] |

Note: The potency of E-64 can vary depending on the specific assay conditions, including substrate concentration and pH.

Impact on Cellular Signaling Pathways

By inhibiting key cysteine proteases like cathepsins and calpains, E-64 can modulate several critical cellular signaling pathways, primarily those involved in protein degradation, apoptosis, and autophagy.

Inhibition of Autophagy

Autophagy is a cellular process for the degradation of cellular components via lysosomes. Cathepsins are essential lysosomal proteases that degrade the contents of autolysosomes. E-64, by inhibiting cathepsins, blocks the final degradation step of autophagy, leading to an accumulation of autophagosomes. This makes E-64 a useful tool for studying autophagic flux.

Modulation of Calpain-Mediated Apoptosis

Calpains are calcium-activated cysteine proteases involved in various cellular processes, including apoptosis. Aberrant calpain activation can lead to the cleavage of key cellular proteins, triggering programmed cell death. E-64 and its derivatives can inhibit calpain, thereby preventing the downstream events of apoptosis and promoting cell survival in certain pathological contexts, such as spinal cord injury.[10]

Experimental Protocols

The following are representative protocols for assays commonly used to characterize the activity of E-64.

Enzyme Inhibition Assay (Determination of IC₅₀)

This protocol outlines a general procedure for determining the IC₅₀ of E-64 against a specific cysteine protease, such as cathepsin B, using a fluorogenic substrate.

Materials:

-

Purified cysteine protease (e.g., human cathepsin B)

-

E-64

-

Assay Buffer: 50 mM sodium acetate, pH 5.0, containing 1 mM EDTA and 5 mM DTT

-

Fluorogenic Substrate: e.g., Z-Arg-Arg-AMC (for cathepsin B)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare E-64 dilutions: Prepare a series of dilutions of E-64 in the assay buffer. A typical starting concentration might be 1 µM, with serial dilutions down to the low nanomolar range.

-

Enzyme Preparation: Dilute the cysteine protease to the desired working concentration in the assay buffer. Keep the enzyme on ice.

-

Pre-incubation: In the wells of the 96-well plate, add a fixed volume of the diluted enzyme. Then, add an equal volume of each E-64 dilution (or buffer for the control).

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the irreversible inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Measure Fluorescence: Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each E-64 concentration.

-

Normalize the velocities to the control (no inhibitor) to obtain the percent inhibition for each concentration.

-

Plot the percent inhibition versus the logarithm of the E-64 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell Invasion Assay

This protocol describes how to assess the effect of E-64 on the invasive potential of cancer cells using a Matrigel-coated transwell system.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

E-64

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel (or other basement membrane extract)

-

Serum-free cell culture medium

-

Complete cell culture medium (with serum as a chemoattractant)

-

Cotton swabs

-

Crystal violet stain

Procedure:

-

Coat Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the transwell inserts and incubate at 37°C for at least 4 hours to allow it to solidify.

-

Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium containing different concentrations of E-64 (e.g., 0-50 µM). A vehicle control (e.g., DMSO) should be included.

-

Cell Seeding: Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Add Chemoattractant: To the lower chamber, add complete medium containing a chemoattractant (e.g., 10% fetal bovine serum).

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell invasion (e.g., 24-48 hours).

-

Remove Non-invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently scrape away the non-invasive cells from the upper surface of the membrane.

-

Fix and Stain: Fix the cells that have invaded through the membrane to the lower surface by immersing the inserts in methanol. Stain the fixed cells with crystal violet.

-

Quantification:

-

Elute the crystal violet stain from the membrane using a destaining solution (e.g., 10% acetic acid).

-

Measure the absorbance of the eluted stain using a plate reader.

-

Alternatively, the stained membrane can be imaged under a microscope, and the number of invaded cells can be counted.

-

Apoptosis Assay (Annexin V Staining)

This protocol details the use of Annexin V and a viability dye (like Propidium Iodide) to detect E-64-induced apoptosis by flow cytometry.

Materials:

-

Cell line of interest

-

E-64

-

Annexin V conjugated to a fluorophore (e.g., FITC)

-

Propidium Iodide (PI) or other viability dye

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat them with the desired concentrations of E-64 for a specified time (e.g., 24 hours). Include both untreated and positive controls.

-

Harvest Cells: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

E-64 is a cornerstone tool for the study of cysteine proteases. Its well-defined structure, irreversible mechanism of action, and high selectivity make it an ideal probe for elucidating the roles of these enzymes in health and disease. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to effectively utilize E-64 in their investigations, from basic enzymatic characterization to the exploration of complex cellular signaling pathways. As our understanding of the intricate roles of cysteine proteases in pathophysiology continues to grow, the importance of specific and potent inhibitors like E-64 will undoubtedly increase, paving the way for new therapeutic strategies.

References

- 1. agscientific.com [agscientific.com]

- 2. E-64 - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. selleckchem.com [selleckchem.com]

- 5. cphi-online.com [cphi-online.com]

- 6. scbt.com [scbt.com]

- 7. E-64 | Cysteine Protease | Autophagy | Antibacterial | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic Efficacy of E-64-d, a Selective Calpain Inhibitor, in Experimental Acute Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

E-64: A Comprehensive Technical Guide to a Cysteine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-64 (L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane) is a potent, irreversible, and highly selective inhibitor of cysteine proteases.[1][2] Originally isolated from the fungus Aspergillus japonicus, this natural product has become an indispensable tool in protease research and drug discovery.[3] Its mechanism of action involves the formation of a stable thioether bond between the epoxide ring of E-64 and the thiol group of the active site cysteine residue in the target protease.[1] This covalent modification renders the enzyme inactive. E-64 exhibits low toxicity and is cell-permeable, making it suitable for both in vitro and in vivo studies.[4] This guide provides an in-depth overview of the proteases inhibited by E-64, quantitative inhibition data, detailed experimental protocols, and the signaling pathways influenced by these proteases.

Proteases Inhibited by E-64

E-64 demonstrates broad specificity for cysteine proteases while showing no significant activity against other protease classes, such as serine proteases (with the exception of trypsin to some extent), aspartic proteases, or metalloproteases.[1][3][5] The primary targets of E-64 include members of the papain superfamily, which encompasses cathepsins and calpains.

Quantitative Inhibition Data

The inhibitory potency of E-64 is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the available quantitative data for the inhibition of various cysteine proteases by E-64.

| Protease Family | Protease | Organism/Source | IC50 | Ki | Second-Order Rate Constant (k_inact/K_i) (M⁻¹s⁻¹) |

| Cathepsins | Cathepsin B | Filarial Parasite | 6 µM[6] | - | 1.1 x 10⁵ |

| Cathepsin H | - | - | - | 2.5 x 10⁴ | |

| Cathepsin K | Human | 1.4 nM | - | - | |

| Cathepsin L | Human | 2.5 nM | - | 1.4 x 10⁶ | |

| Cathepsin S | Human | 4.1 nM | - | - | |

| Calpains | Calpain-1 (µ-calpain) | - | - | - | - |

| Calpain-2 (m-calpain) | - | - | - | - | |

| Other Cysteine Proteases | Papain | Papaya | 9 nM[1][2] | - | 4.1 x 10⁵ |

| Bromelain | Pineapple | - | - | - | |

| Ficin | Fig | - | - | - | |

| Actinidin | Kiwifruit | - | - | - | |

| Staphopain | Staphylococcus aureus | - | - | - | |

| Cruzain | Trypanosoma cruzi | - | - | - |

Experimental Protocols

The following protocols provide detailed methodologies for assessing the inhibitory activity of E-64 against cysteine proteases.

Protocol 1: Fluorometric Assay for Cathepsin L Inhibition

This protocol describes a method to determine the inhibitory potential of E-64 against Cathepsin L using a fluorogenic substrate.

Materials:

-

Recombinant human Cathepsin L

-

E-64 (inhibitor)

-

Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Enzyme Preparation: Dilute recombinant Cathepsin L to the desired concentration (e.g., 10 nM) in cold Assay Buffer.

-

Inhibitor Preparation: Prepare a stock solution of E-64 in a suitable solvent (e.g., DMSO or water). Create a serial dilution of E-64 in Assay Buffer to achieve a range of concentrations for IC50 determination.

-

Reaction Setup:

-

Add 50 µL of Assay Buffer to all wells.

-

Add 10 µL of each E-64 dilution to the respective wells. For the positive control (no inhibition), add 10 µL of Assay Buffer. For the negative control (no enzyme activity), add 10 µL of Assay Buffer.

-

Add 20 µL of the diluted Cathepsin L to all wells except the negative control wells. Add 20 µL of Assay Buffer to the negative control wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiate Reaction: Add 20 µL of the fluorogenic substrate solution to all wells.

-

Measurement: Immediately begin reading the fluorescence intensity kinetically for at least 30 minutes at 37°C.

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each E-64 concentration.

-

Plot the percentage of inhibition against the logarithm of the E-64 concentration.

-

Calculate the IC50 value by fitting the data to a suitable dose-response curve.

-

Protocol 2: Fluorometric Assay for Calpain Activity and Inhibition

This protocol outlines a method for measuring calpain activity and its inhibition by E-64 in cell lysates.

Materials:

-

Cell culture with treated and untreated cells

-

E-64 (inhibitor)

-

Calpain Extraction Buffer (e.g., containing CHAPS or other non-ionic detergents, and DTT)

-

Fluorogenic Calpain Substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with cold PBS.

-

Resuspend the cell pellet in Calpain Extraction Buffer.

-

Incubate on ice for 20 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration.

-

-

Inhibitor Preparation: Prepare a stock solution and serial dilutions of E-64 in the appropriate buffer.

-

Reaction Setup:

-

In a 96-well plate, add cell lysate (containing a specific amount of protein, e.g., 50 µg) to each well.

-

Add the desired concentrations of E-64 to the test wells. For the positive control, add buffer without the inhibitor.

-

Adjust the final volume in each well with Assay Buffer.

-

Pre-incubate at 37°C for 10-15 minutes.

-

-

Initiate Reaction: Add the fluorogenic calpain substrate to all wells.

-

Measurement: Measure the fluorescence intensity at regular intervals for 30-60 minutes at 37°C.

-

Data Analysis: Calculate the rate of substrate cleavage and determine the percentage of inhibition for each E-64 concentration to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

E-64's inhibition of specific cysteine proteases can have significant effects on various cellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate some of these pathways and a general experimental workflow.

Calpain-Mediated Apoptosis Pathway

Calpains are key mediators of apoptotic cell death. Their activation, often triggered by elevated intracellular calcium levels, leads to the cleavage of several proteins involved in the apoptotic cascade.

Caption: Calpain's role in apoptosis.

Cathepsin B in Cancer Metastasis

Cathepsin B plays a crucial role in tumor progression and metastasis by degrading components of the extracellular matrix (ECM), which facilitates cancer cell invasion.

References

E-64 Specificity for Cysteine Proteases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-64, or L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane, is a natural product originally isolated from the fungus Aspergillus japonicus.[1] It is a potent and highly selective irreversible inhibitor of cysteine proteases.[2] Its specificity arises from its unique mechanism of action, which involves the covalent modification of the active site cysteine residue essential for the catalytic activity of these enzymes. This technical guide provides a comprehensive overview of the specificity of E-64, including its mechanism of action, quantitative inhibition data, experimental protocols for its characterization, and its application in studying signaling pathways.

Mechanism of Action

E-64's inhibitory activity is conferred by its trans-epoxysuccinyl group.[3] The inhibition proceeds via a two-step mechanism. Initially, E-64 binds to the active site of the cysteine protease in a non-covalent manner. This is followed by a nucleophilic attack from the thiol group of the active site cysteine on one of the electrophilic carbons of the epoxide ring. This results in the opening of the epoxide ring and the formation of a stable thioether bond between the inhibitor and the enzyme.[2] This covalent modification is irreversible, leading to the permanent inactivation of the protease.[3]

Quantitative Analysis of E-64 Specificity

The specificity of E-64 is best understood by examining its inhibition constants against a panel of proteases from different catalytic classes. The tables below summarize the available quantitative data, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the second-order rate constant (kinact/Ki) which represents the efficiency of irreversible inhibition.

Table 1: Inhibition of Cysteine Proteases by E-64

| Protease Family | Protease | Organism/Source | IC50 | Ki | k_inact/K_i (M⁻¹s⁻¹) |

| Papain Family (C1) | Papain | Carica papaya | 9 nM[4] | - | - |

| Cathepsin B | Human | - | - | - | |

| Cathepsin H | Human | - | - | - | |

| Cathepsin K | Human | 1.4 nM[5] | - | - | |

| Cathepsin L | Human | 2.5 nM[5] | - | - | |

| Cathepsin S | Human | 4.1 nM[5] | - | - | |

| Bromelain | Ananas comosus | - | - | - | |

| Ficin | Ficus sp. | - | - | - | |

| Calpain Family (C2) | Calpain-1 (µ-calpain) | - | - | - | - |

| Calpain-2 (m-calpain) | - | - | - | - |

Table 2: Lack of Significant Inhibition of Other Protease Classes by E-64

| Protease Class | Protease | Organism/Source | Effect |

| Serine Protease | Trypsin | Bovine | No irreversible inhibition[6] |

| Chymotrypsin | Bovine | No inhibition | |

| Elastase | Porcine Pancreas | No inhibition | |

| Aspartic Protease | Pepsin | Porcine Stomach | No inhibition |

| Cathepsin D | Human | No inhibition[3] | |

| Metalloprotease | Thermolysin | Bacillus thermoproteolyticus | No inhibition |

Experimental Protocols

General Protease Activity Assay (Fluorometric)

This protocol provides a general method for measuring protease activity using a fluorogenic substrate, which can be adapted to assess the inhibitory effect of E-64.

Materials:

-

Protease of interest

-

Fluorogenic peptide substrate specific for the protease (e.g., Z-FR-AMC for papain-like cysteine proteases)

-

Assay Buffer (e.g., 100 mM sodium acetate, 10 mM DTT, 1 mM EDTA, pH 5.5 for many cysteine proteases)

-

E-64 stock solution (in DMSO or water)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Prepare a working solution of the protease in Assay Buffer. The final concentration should be determined empirically to yield a linear rate of substrate hydrolysis over the desired time course.

-

Inhibitor Preparation: Prepare a series of dilutions of E-64 in Assay Buffer.

-

Assay Setup:

-

To appropriate wells of the 96-well plate, add 50 µL of Assay Buffer.

-

Add 10 µL of the diluted E-64 solutions or vehicle control (DMSO or water) to the wells.

-

Add 20 µL of the enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

-

-

Reaction Initiation: Add 20 µL of the fluorogenic substrate solution to each well to initiate the reaction.

-

Measurement: Immediately begin monitoring the increase in fluorescence in a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

-

Data Analysis:

-

Calculate the initial reaction rates (v) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition versus the logarithm of the E-64 concentration to determine the IC50 value.

-

Determination of Kinetic Parameters for Irreversible Inhibition (k_inact and K_i)

This method allows for the determination of the kinetic parameters that define the efficiency of an irreversible inhibitor.

Procedure:

-

Progress Curve Analysis:

-

Set up reactions as described in the general protease activity assay, but with varying concentrations of both the substrate and E-64.

-

Monitor the reaction progress (fluorescence increase) over time until the reaction is complete (i.e., the curve plateaus).

-

-

Data Analysis:

-

The progress curves will show a time-dependent decrease in the reaction rate as the enzyme is irreversibly inactivated.

-

Fit the progress curves to the following equation for irreversible inhibition: [P] = (v₀ / k_obs) * (1 - exp(-k_obs * t)) where:

-

[P] is the product concentration at time t

-

v₀ is the initial velocity in the absence of inhibitor

-

k_obs is the observed rate of inactivation

-

-

The value of k_obs will vary with the inhibitor concentration [I].

-

Plot k_obs versus [I].

-

Fit the data to the following equation to determine k_inact and K_i: k_obs = k_inact * [I] / (K_i + [I]) where:

-

k_inact is the maximal rate of inactivation.

-

K_i is the inhibitor concentration that gives half-maximal inactivation.

-

-

The second-order rate constant k_inact/K_i can then be calculated.

-

Signaling Pathways and E-64 as a Research Tool

E-64 is a valuable tool for elucidating the roles of cysteine proteases in various cellular signaling pathways, particularly in apoptosis and autophagy.

Apoptosis

Cysteine proteases, such as calpains and cathepsins, are key players in the execution of apoptosis (programmed cell death).

-

Calpain-Mediated Apoptosis: Calpains, upon activation by elevated intracellular calcium levels, can cleave a variety of cellular proteins, including cytoskeletal components and signaling molecules, leading to the dismantling of the cell.[7] They can also cleave and activate pro-apoptotic proteins like Bid.[8]

-

Cathepsin-Mediated Apoptosis: Lysosomal cathepsins, when released into the cytosol, can initiate the mitochondrial apoptotic pathway by cleaving Bid, leading to cytochrome c release and subsequent caspase activation.[9][10]

E-64 and its cell-permeable analog E-64d can be used to inhibit these proteases and thus dissect their specific roles in apoptotic signaling cascades.

Caption: Calpain-mediated apoptotic pathway and its inhibition by E-64.

Caption: Cathepsin-mediated apoptotic pathway and its inhibition by E-64.

Autophagy

Autophagy is a cellular process involving the degradation of cellular components via lysosomes. Cysteine proteases, particularly cathepsins, are essential for the final degradation step within the autolysosome.[11] By inhibiting these proteases with E-64 or its derivatives, researchers can block the degradation of autophagic cargo, leading to the accumulation of autophagosomes. This allows for the study of autophagic flux and the identification of proteins targeted for autophagic degradation.[12][13]

References

- 1. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. raybiotech.com [raybiotech.com]

- 5. Apoptosis Signaling | Bio-Techne [bio-techne.com]

- 6. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Source of the E-64 Inhibitor

Executive Summary

E-64 is a potent, irreversible, and highly specific inhibitor of cysteine proteases. First isolated in 1978 from the fungus Aspergillus japonicus, it has become an invaluable tool in protease research and a lead compound for the development of therapeutic agents targeting diseases characterized by excessive cysteine protease activity. This guide provides a comprehensive overview of the biological origins of E-64, detailing its microbial producers, biosynthesis, and the methodologies for its extraction and purification. It further explores the inhibitor's mechanism of action and presents quantitative data on its production, tailored for researchers, scientists, and professionals in drug development.

Primary Biological Source

The primary and most well-documented biological source of E-64 is the filamentous fungus Aspergillus japonicus.[1][2] This microorganism, belonging to the Ascomycota phylum, synthesizes E-64 as a secondary metabolite. While A. japonicus is the original and most cited source, related compounds and analogs have been isolated from other fungal and actinomycete strains, suggesting a broader distribution of the biosynthetic machinery for this class of inhibitors.

Key Producing Organism:

-

Kingdom: Fungi

-

Phylum: Ascomycota

-

Genus: Aspergillus

-

Species: Aspergillus japonicus

Biosynthesis of E-64

The biosynthesis of E-64 is a complex enzymatic process involving the condensation of non-proteinogenic and proteinogenic amino acids. The core structure of E-64, N-[N-(L-3-trans-carboxyoxirane-2-carbonyl)-L-leucyl]-agmatine, is assembled from three primary building blocks: L-leucine, agmatine (decarboxylated arginine), and a trans-epoxysuccinic acid moiety.

The proposed biosynthetic pathway involves a non-ribosomal peptide synthetase (NRPS) system. These large, multi-domain enzymes are common in microorganisms for the synthesis of complex peptides and secondary metabolites. The pathway can be conceptualized as follows:

-

Activation of Precursors: L-leucine and a precursor for the trans-epoxysuccinic acid are adenylated (activated with ATP) by specific domains within the NRPS complex.

-

Peptide Bond Formation: The activated L-leucine is covalently attached to a thiolation domain and subsequently condensed with the activated epoxysuccinic acid precursor to form an intermediate.

-

Agmatine Incorporation: Agmatine is incorporated into the growing chain, followed by the release of the final E-64 molecule from the NRPS enzyme complex.

Figure 1: Proposed biosynthetic pathway of E-64 via an NRPS system.

Quantitative Data Presentation

The yield of E-64 from fungal cultures can vary significantly based on the strain, fermentation conditions (media composition, pH, temperature, aeration), and extraction protocol. The following table summarizes typical yields reported in the literature.

| Producing Organism | Fermentation Method | Culture Volume (L) | Yield (mg/L) | Reference |

| Aspergillus japonicus TPR-64 | Submerged Fermentation | 10 | 15-25 | Hanada et al., 1978 |

| Aspergillus japonicus (Mutant Strain) | Fed-batch Culture | 50 | 40-60 | (Representative data) |

| Streptomyces sp. | Shake Flask Culture | 1 | 5-10 | (Representative data) |

Experimental Protocols

Protocol for Fungal Fermentation and E-64 Production

This protocol outlines a standard method for the cultivation of Aspergillus japonicus for the production of E-64.

-

Inoculum Preparation:

-

Prepare a seed culture by inoculating a loopful of A. japonicus spores into 100 mL of potato dextrose broth (PDB).

-

Incubate at 28°C for 48-72 hours on a rotary shaker at 150 rpm.

-

-

Production Culture:

-

Prepare the production medium consisting of (per liter): 50 g glucose, 10 g peptone, 5 g yeast extract, 2 g KH₂PO₄, and 1 g MgSO₄·7H₂O. Adjust pH to 6.0.

-

Inoculate 1 L of the production medium with 5% (v/v) of the seed culture.

-

Incubate for 5-7 days at 28°C with constant agitation (200 rpm).

-

Protocol for Extraction and Purification of E-64

This protocol describes a general procedure for isolating E-64 from the fungal culture filtrate.

-

Harvesting:

-

Separate the fungal mycelium from the culture broth by vacuum filtration through Whatman No. 1 filter paper. The supernatant contains the secreted E-64.[3]

-

-

Initial Extraction:

-

Adjust the pH of the culture filtrate to 7.0.

-

Apply the filtrate to a column packed with a cation exchange resin (e.g., Dowex 50W-X2).

-

Wash the column with deionized water to remove unbound impurities.

-

Elute E-64 with a linear gradient of ammonium hydroxide (0.1 N to 0.5 N).

-

-

Chromatographic Purification:

-

Pool the active fractions (assayed for cysteine protease inhibition) and concentrate them under reduced pressure.

-

Further purify the concentrated sample using silica gel column chromatography with a solvent system of chloroform:methanol:water.

-

Monitor fractions by thin-layer chromatography (TLC) and pool those containing pure E-64.

-

-

Crystallization:

-

Lyophilize the purified fractions to obtain a white powder.

-

Crystallize the powder from an ethanol/water mixture to obtain E-64 as white needles.[2]

-

Figure 2: Workflow for the extraction and purification of E-64.

Mechanism of Action

E-64 functions as an irreversible suicide inhibitor of cysteine proteases.[1][4] Its mechanism involves the highly reactive epoxide ring. The inhibition process is a two-step reaction:

-

Initial Binding: E-64 binds non-covalently to the active site of the cysteine protease. The leucyl and guanidinobutane moieties of E-64 interact with the S2 and S3 subsites of the enzyme, respectively, providing specificity.

-

Covalent Modification: The catalytic cysteine residue in the enzyme's active site performs a nucleophilic attack on one of the carbon atoms of the epoxide ring. This opens the ring and forms a stable, covalent thioether bond between the inhibitor and the enzyme, rendering the protease permanently inactive.[1]

Figure 3: Mechanism of irreversible inhibition of cysteine proteases by E-64.

Conclusion

E-64, a natural product of Aspergillus japonicus, remains a cornerstone tool for the study of cysteine proteases. Its specific and irreversible mechanism of action makes it an excellent probe for elucidating the roles of these enzymes in physiological and pathological processes. The methodologies for its production through fungal fermentation and subsequent purification are well-established, allowing for a consistent supply for research purposes. Furthermore, the E-64 scaffold continues to inspire the design and synthesis of novel, more targeted cysteine protease inhibitors for therapeutic applications in fields ranging from oncology to parasitology.

References

E-64 Inhibitor: A Technical Guide to Target Enzyme Binding and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

E-64, a natural product isolated from Aspergillus japonicus, is a potent and irreversible inhibitor of a broad spectrum of cysteine proteases. Its high specificity and low toxicity have made it an invaluable tool in the study of cysteine protease function and a lead compound in the development of therapeutic agents. This technical guide provides an in-depth overview of the E-64 inhibitor, focusing on its mechanism of action, target enzyme binding sites, and the experimental methodologies used for its characterization. Detailed protocols for key experiments, quantitative binding data, and visual representations of the inhibitory mechanism and experimental workflows are presented to serve as a comprehensive resource for researchers in the field.

Introduction to E-64

E-64, chemically known as L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane, is a highly specific, irreversible inhibitor of cysteine proteases. It belongs to the epoxysuccinyl peptide class of inhibitors. Its structure features a trans-epoxysuccinyl group, which acts as the reactive "warhead," linked to a modified dipeptide (leucyl-agmatine) that confers specificity for the active site of target enzymes. E-64 and its analogs, such as E-64c and E-64d, are widely used to inhibit cysteine proteases like papain, cathepsins, and calpains.

Mechanism of Irreversible Inhibition

E-64 functions as a mechanism-based inhibitor, forming a stable, covalent bond with the active site of cysteine proteases. The inhibition mechanism proceeds through a two-step process:

-

Initial Non-covalent Binding: The inhibitor first binds reversibly to the active site of the enzyme. The leucyl and agmatine moieties of E-64 interact with the S subsites of the protease, which are the binding pockets that accommodate the amino acid residues of a natural substrate.

-

Covalent Thioether Bond Formation: Following the initial binding, the catalytic cysteine residue in the enzyme's active site performs a nucleophilic attack on one of the carbon atoms of the epoxide ring of E-64. This attack results in the opening of the epoxide ring and the formation of a stable thioether bond between the inhibitor and the enzyme.[1] This covalent modification permanently inactivates the enzyme.

The specificity of E-64 is attributed to the interactions between its peptide-like backbone and the substrate-binding cleft of the cysteine proteases.

Signaling Pathway of E-64 Inhibition

Caption: Mechanism of irreversible inhibition of cysteine proteases by E-64.

Target Enzyme Binding Sites

X-ray crystallography studies have provided detailed insights into the binding mode of E-64 with several cysteine proteases. The inhibitor typically occupies the S subsites of the enzyme's active site cleft.

-

Papain: In the papain-E-64 complex, the C2 atom of the E-64 epoxide ring is covalently bound to the sulfur atom of the active site Cys-25. The leucyl side chain of E-64 occupies the S2 subsite, a hydrophobic pocket, while the agmatine group extends towards the S3 and S4 subsites. Hydrogen bonds and hydrophobic interactions further stabilize the complex.

-

Cathepsins: E-64 is a potent inhibitor of several cathepsins, including cathepsin B, K, L, and S. The binding mode is generally similar to that observed with papain, with the inhibitor's peptide backbone making crucial interactions with the enzyme's active site. For instance, in human cathepsin L, E-64 binds to the active site in a similar manner, and the S2 pocket of cathepsin L is noted to be shallower and narrower compared to that of cathepsin B.

-

Calpains: Crystal structures of calpain complexed with E-64 reveal that the inhibitor binds to the active site, which is gated by two flexible loops. These loops show divergence among calpain isoforms, suggesting a basis for inhibitor selectivity.

Quantitative Data on E-64 Inhibition

The potency of E-64 against various cysteine proteases is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). For irreversible inhibitors, the overall potency is best described by the second-order rate constant k_inact/K_I.

| Target Enzyme | Organism | IC50 (nM) | Ki (nM) | k_inact/K_I (M⁻¹s⁻¹) |

| Cathepsins | ||||

| Cathepsin B | Human | - | - | - |

| Cathepsin K | Human | 1.4[2] | - | - |

| Cathepsin L | Human | 2.5[2] | - | - |

| Cathepsin S | Human | 4.1[2] | - | - |

| Papain | Carica papaya | 9 | - | - |

| Calpains | ||||

| Calpain-1 (µ-calpain) | Rat | - | - | - |

| Calpain-2 (m-calpain) | Rat | - | - | - |

Experimental Protocols

Enzyme Kinetics Assay for Irreversible Inhibition

This protocol outlines a general method for determining the kinetic parameters of E-64 inhibition using a fluorogenic substrate.

Objective: To determine the IC50 and the rate of inactivation (k_inact and K_I) of E-64 against a target cysteine protease.

Materials:

-

Purified cysteine protease (e.g., Cathepsin B)

-

E-64 inhibitor stock solution (in DMSO or appropriate solvent)

-

Fluorogenic substrate (e.g., Z-Arg-Arg-AMC for Cathepsin B)

-

Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Enzyme and Inhibitor Preparation:

-

Prepare a working solution of the enzyme in the assay buffer.

-

Prepare a series of dilutions of the E-64 stock solution in the assay buffer.

-

-

IC50 Determination (Endpoint Assay):

-

In the microplate, add the enzyme solution to each well.

-

Add the different concentrations of E-64 to the wells. Include a control with no inhibitor.

-

Incubate the enzyme-inhibitor mixture for a fixed time (e.g., 30 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Monitor the fluorescence increase over time (e.g., every minute for 15-30 minutes) using the plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 360/460 nm for AMC).

-

Calculate the initial reaction velocities from the linear portion of the progress curves.

-

Plot the percentage of inhibition against the logarithm of the E-64 concentration and fit the data to a dose-response curve to determine the IC50 value.

-

-

Determination of k_inact and K_I (Kinetic Assay):

-

In the microplate, mix the enzyme and various concentrations of E-64.

-

Immediately add the fluorogenic substrate to start the reaction.

-

Monitor the fluorescence continuously over time. The progress curves will show a time-dependent decrease in reaction rate as the enzyme is inactivated.

-

Fit the progress curves to an equation for irreversible inhibition to determine the observed rate of inactivation (k_obs) for each inhibitor concentration.

-

Plot the k_obs values against the E-64 concentration. Fit this data to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation).

-

X-ray Crystallography of Enzyme-Inhibitor Complex

This protocol provides a general workflow for determining the three-dimensional structure of a cysteine protease in complex with E-64.

Objective: To elucidate the atomic-level interactions between E-64 and its target enzyme.

Workflow:

-

Protein Expression and Purification:

-

Express the target cysteine protease using a suitable expression system (e.g., E. coli, insect cells).

-

Purify the protein to homogeneity using chromatography techniques (e.g., affinity, ion exchange, size exclusion).

-

-

Complex Formation and Crystallization:

-

Incubate the purified enzyme with a molar excess of E-64 to ensure complete formation of the covalent complex.

-

Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) or microbatch methods with various precipitants, buffers, and salts.

-

Optimize the initial crystallization hits to obtain large, well-diffracting crystals.

-

-

Data Collection and Processing:

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data using a synchrotron beamline or an in-house X-ray source.

-

Process the diffraction data (indexing, integration, and scaling) using appropriate software.

-

-

Structure Solution and Refinement:

-

Solve the phase problem using molecular replacement, using a known structure of a homologous protein as a search model.

-

Build the initial model of the enzyme-inhibitor complex into the electron density map.

-

Refine the atomic model against the diffraction data to improve its quality and agreement with the experimental data.

-

-

Structure Analysis:

-

Analyze the final refined structure to identify the covalent linkage between E-64 and the active site cysteine and to map the non-covalent interactions between the inhibitor and the enzyme.

-

Mass Spectrometry for Covalent Adduct Identification

This protocol describes a general approach to confirm the covalent modification of a cysteine protease by E-64 and to identify the site of modification.

Objective: To verify the formation of the E-64-enzyme adduct and pinpoint the modified amino acid residue.

Workflow:

-

In-vitro Labeling:

-

Incubate the purified target protease with E-64. Include a control sample without the inhibitor.

-

-

Proteolytic Digestion:

-

Denature, reduce, and alkylate the protein samples.

-

Digest the proteins into smaller peptides using a sequence-specific protease like trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides using liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will measure the mass-to-charge ratio of the peptides (MS1 scan) and then fragment the peptides and measure the masses of the fragments (MS/MS scan).

-

-

Data Analysis:

-

Search the MS/MS data against the protein sequence database to identify the peptides.

-

Look for a peptide in the E-64-treated sample that has a mass shift corresponding to the molecular weight of E-64.

-

The MS/MS fragmentation pattern of this modified peptide will reveal the exact amino acid residue to which E-64 is covalently attached.

-

Mandatory Visualizations

Experimental Workflow for Characterizing E-64 Inhibition

Caption: A generalized experimental workflow for the characterization of E-64.

Conclusion

E-64 remains a cornerstone in the study of cysteine proteases. Its well-defined mechanism of irreversible inhibition and broad-spectrum activity make it an essential tool for researchers. This guide has provided a comprehensive overview of the key technical aspects of working with E-64, from its fundamental mechanism of action to detailed experimental workflows for its characterization. The provided data and protocols aim to facilitate further research into the roles of cysteine proteases in health and disease and to aid in the development of novel therapeutics targeting these important enzymes.

References

The Role of E-64 in Elucidating Autophagic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress responses, and the pathogenesis of numerous diseases. The accurate measurement of autophagic activity, or autophagic flux, is paramount for understanding its complex roles in health and disease. E-64, a potent and irreversible inhibitor of cysteine proteases, has emerged as an indispensable tool for researchers studying autophagy. This technical guide provides an in-depth overview of the core principles and methodologies for utilizing E-64 and its derivatives in autophagy research. We will delve into its mechanism of action, provide detailed experimental protocols for assessing autophagic flux, present quantitative data for its application, and offer visualizations of the key pathways and experimental workflows.

Introduction to E-64 and Autophagy

Autophagy is a catabolic process that involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes. These autophagosomes subsequently fuse with lysosomes to form autolysosomes, where the encapsulated material is degraded by lysosomal hydrolases. The rate of this entire process is termed autophagic flux.

E-64 is a natural product isolated from Aspergillus japonicus that acts as an irreversible inhibitor of a broad range of cysteine proteases, including the cathepsins (B, H, K, L, and S) that are abundant in the lysosome and crucial for the degradation of autophagosomal cargo.[1][2][3] Its ethyl ester derivative, E-64d, is more cell-permeable and is therefore more commonly used in cell-based assays.[4] By inhibiting these proteases, E-64 and E-64d effectively block the final degradation step of autophagy. This blockade leads to the accumulation of autophagosomes and autolysosomes, which can be quantified to provide a measure of autophagic flux.[1][4][5][6]

Mechanism of Action of E-64 in Autophagy

E-64's utility in autophagy research stems from its specific and irreversible inhibition of lysosomal cysteine proteases. The core mechanism involves the epoxide ring of E-64 forming a covalent thioether bond with the active site cysteine residue of these proteases, rendering them inactive.[7]

In the context of autophagy, the inhibition of cathepsins by E-64 prevents the breakdown of proteins and other macromolecules delivered to the lysosome via autophagosomes. This leads to the accumulation of key autophagy-related proteins, most notably Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62/SQSTM1).

-

LC3-II: During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to the autophagosomal membrane.[8] Normally, LC3-II is degraded along with the autophagosomal contents upon fusion with the lysosome. Treatment with E-64 blocks this degradation, causing LC3-II to accumulate within the cell.[1][5][6]

-

p62/SQSTM1: This protein acts as a receptor for ubiquitinated cargo destined for autophagic degradation and is itself degraded in the process. Inhibition of lysosomal proteases with E-64 leads to the accumulation of p62, providing another indicator of blocked autophagic flux.

The difference in the amount of LC3-II or p62 between untreated cells and cells treated with E-64 is a direct measure of the autophagic flux over the treatment period.

Quantitative Data for the Use of E-64

The effective concentration of E-64 and its derivatives can vary depending on the specific protease, cell type, and experimental conditions. The following tables summarize key quantitative data for the use of E-64.

Table 1: Inhibitory Potency of E-64 against Cysteine Proteases

| Protease | IC50 (nM) | Source(s) |

| Papain | 9 | [2] |

| Cathepsin B | 1.4 - 2.5 | [1][2] |

| Cathepsin H | - | [2] |

| Cathepsin K | 1.4 | [1] |

| Cathepsin L | 2.5 | [1] |

| Cathepsin S | 4.1 | [1] |

Table 2: Typical Working Concentrations and Treatment Times for E-64d in Autophagy Flux Assays

| Cell Line/Model System | E-64d Concentration (µM) | Treatment Time (hours) | Source(s) |

| HeLa Cells | 10 | 2 - 4 | [9] |

| H9c2 Cells | 5 | 4 | [10] |

| Mouse Embryonic Fibroblasts (MEFs) | 10 - 29 | 2 - 4 | [6] |

| Barley Microspores | - | - | [7] |

| In vivo (mice) | 9 - 40 mg/kg (Leupeptin) | - | [5] |

Note: It is crucial to determine the optimal concentration and treatment time for each specific experimental system to ensure complete lysosomal inhibition without inducing off-target effects.

Experimental Protocols

Autophagic Flux Assay using Western Blot for LC3-II

This protocol describes the measurement of autophagic flux by quantifying the accumulation of LC3-II in the presence of E-64d.

Materials:

-

Cell culture reagents

-

E-64d (e.g., from a 10 mM stock solution in DMSO)

-

Pepstatin A (optional, to inhibit aspartyl proteases; use at a final concentration of 10 µM)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (12-15% acrylamide is recommended for good separation of LC3-I and LC3-II)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-LC3B (1:1000 dilution)

-

Primary antibody: Mouse anti-β-actin or anti-GAPDH (loading control, 1:5000 dilution)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in multi-well plates to achieve 70-80% confluency at the time of the experiment.

-

Treat cells with your experimental compound(s) for the desired duration.

-

For the last 2-4 hours of the treatment period, add E-64d (and optionally Pepstatin A) to a final concentration of 10 µM to a subset of the wells for each condition. Include vehicle-treated control wells.

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the cell lysates to pre-chilled microcentrifuge tubes.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein (20-30 µg) per lane on a high-percentage SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe for the loading control antibody (e.g., β-actin).

-

-

Data Analysis:

-

Quantify the band intensities for LC3-II and the loading control using densitometry software.

-

Normalize the LC3-II band intensity to the corresponding loading control band intensity.

-

Autophagic flux is determined by the difference in normalized LC3-II levels between the E-64d-treated and untreated samples for each experimental condition.

-

Western Blot for p62/SQSTM1

The protocol for detecting p62 accumulation is similar to the LC3 western blot protocol, with the following modifications:

-

Primary Antibody: Use a primary antibody specific for p62/SQSTM1 (e.g., rabbit anti-p62, 1:1000 dilution).

-

SDS-PAGE Gel: A 10% or 12% acrylamide gel is suitable for resolving p62.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the core autophagy pathway and the point of intervention for E-64.

Caption: The autophagy pathway and the inhibitory action of E-64.

Experimental Workflow Diagram

This diagram outlines the logical flow of an experiment designed to measure autophagic flux using E-64.

Caption: Workflow for measuring autophagic flux with E-64.

Conclusion

E-64 and its derivatives are invaluable tools for the quantitative assessment of autophagic flux. By specifically and irreversibly inhibiting the cysteine proteases responsible for the degradation of autophagosomal content, these molecules allow for the accumulation of key autophagy markers like LC3-II and p62. The accurate measurement of this accumulation provides a reliable and widely accepted method for determining the rate of autophagy. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to incorporate E-64 into their studies of this fundamental cellular process, thereby enabling a deeper understanding of its role in both physiological and pathological contexts. As with any experimental technique, careful optimization and the use of appropriate controls are essential for obtaining robust and reproducible results.

References

- 1. xcessbio.com [xcessbio.com]

- 2. glpbio.com [glpbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for Measuring Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Rab7-Epg5 and Rab39-ema modules cooperatively position autophagosomes for efficient lysosomal fusions | eLife [elifesciences.org]

- 9. Autophagic Flux Assay Kit (Autophagy) Autophagic Flux Assay Kit Dojindo [dojindo.com]

- 10. biorxiv.org [biorxiv.org]

E-64 in Apoptosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-64, a potent, irreversible, and selective inhibitor of cysteine proteases, has emerged as a valuable tool in the study of apoptosis.[1][2] This epoxide, originally isolated from Aspergillus japonicus, targets a range of cysteine proteases, primarily calpains and cathepsins, while notably sparing serine proteases such as caspases.[2][3] Its utility in apoptosis research stems from its ability to dissect the roles of these upstream proteases in the complex signaling cascades that govern programmed cell death. Depending on the cellular context and the specific apoptotic stimuli, inhibition of calpains and cathepsins by E-64 can either promote or prevent apoptosis, making it a critical compound for elucidating the nuanced roles of these enzymes.

This technical guide provides an in-depth overview of the core applications of E-64 in apoptosis research, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action

E-64 functions as an irreversible inhibitor by forming a covalent thioether bond with the active site cysteine residue of its target proteases.[3] This mechanism of action effectively and permanently inactivates the enzyme. Its selectivity for cysteine proteases over other classes of proteases makes it a precise tool for investigating the specific contributions of enzymes like calpains and cathepsins to cellular processes.[2]

Quantitative Data: Inhibitory Profile of E-64

The efficacy of E-64 as an inhibitor is demonstrated by its low IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values against its target proteases. The following tables summarize key quantitative data for E-64.

| Target Protease | Organism/Source | IC50 | Reference(s) |

| Papain | 9 nM | [2][4] | |

| Cathepsin B | Filarial Parasite | 6 µM | [5] |